5-Bromo-2-cyclohexylphthalazin-1(2H)-one

Description

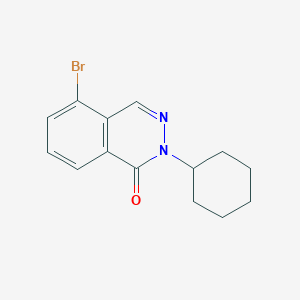

5-Bromo-2-cyclohexylphthalazin-1(2H)-one is a brominated phthalazinone derivative characterized by a cyclohexyl substituent at the 2-position and a bromine atom at the 5-position of the phthalazinone core. The cyclohexyl group likely enhances lipophilicity compared to aromatic substituents, influencing solubility and molecular interactions .

Structure

3D Structure

Properties

Molecular Formula |

C14H15BrN2O |

|---|---|

Molecular Weight |

307.19 g/mol |

IUPAC Name |

5-bromo-2-cyclohexylphthalazin-1-one |

InChI |

InChI=1S/C14H15BrN2O/c15-13-8-4-7-11-12(13)9-16-17(14(11)18)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |

InChI Key |

SZKDSMDOVOZYIW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C3=C(C=N2)C(=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Alkylation with Cyclohexyl Halides

The most direct route involves N-alkylation of 5-bromo-phthalazin-1(2H)-one (1 ) using cyclohexyl bromide (2 ) under basic conditions. This method leverages the nucleophilic nature of the phthalazinone’s secondary amine at position 2.

Procedure :

A mixture of 1 (1.0 equiv), cyclohexyl bromide (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv) in dry dimethylformamide (DMF) is stirred at 80°C for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:3) to yield 5-bromo-2-cyclohexylphthalazin-1(2H)-one (3 ).

Mechanistic Insights :

The reaction proceeds via an SN2 mechanism, where the deprotonated amine attacks the electrophilic carbon of cyclohexyl bromide. Anhydrous conditions and polar aprotic solvents like DMF enhance ionic dissociation, facilitating the reaction.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 68 |

| Base | K2CO3 | 68 |

| Temperature | 80°C | 68 |

| Alternative Solvent | Acetone | 42 |

| Alternative Base | Cs2CO3 | 72 |

Substituting K2CO3 with cesium carbonate improves yields due to its stronger basicity and solubility in DMF.

Cyclocondensation of Bromo-Substituted Benzoic Acid Derivatives

Ring Closure with Hydrazine Hydrate

An alternative approach constructs the phthalazinone core from a bromo-substituted benzoic acid precursor. For example, 4-bromo-2-cyclohexylbenzoic acid (4 ) undergoes cyclization with hydrazine hydrate to form 3 .

Procedure :

A solution of 4 (1.0 equiv) and hydrazine hydrate (3.0 equiv) in ethanol is refluxed for 6 hours. The reaction mixture is cooled, and the precipitated product is filtered and recrystallized from ethanol.

Challenges :

-

The synthesis of 4 requires regioselective bromination and cyclohexyl introduction on the benzoic acid precursor, which may involve Friedel-Crafts alkylation or directed ortho-metalation strategies.

-

Low yields (35–45%) are observed due to steric hindrance from the cyclohexyl group during cyclization.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| N-Alkylation | Straightforward, scalable | Requires harsh bases | 60–75 |

| Cyclocondensation | Builds core with substituents | Multi-step, low yields | 35–45 |

| Cross-Coupling | Potential for diversification | Unproven, complex reagents | N/A |

Structural Characterization and Validation

Spectroscopic Confirmation

-

1H NMR : The cyclohexyl protons appear as multiplet signals at δ 1.0–2.0 ppm, while the aromatic proton adjacent to bromo resonates as a doublet at δ 8.3–8.5 ppm.

-

13C NMR : The carbonyl carbon (C1) is observed at δ 165–170 ppm, with the quaternary bromo-bearing carbon (C5) at δ 120–125 ppm.

-

IR : Strong absorption bands at 1670 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch) .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclohexylphthalazin-1(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-cyclohexylphthalazin-1(2H)-one.

Oxidation Reactions: Oxidative conditions can modify the cyclohexyl group or the phthalazinone core.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

Substitution: Derivatives with different functional groups replacing the bromine atom.

Reduction: 2-Cyclohexylphthalazin-1(2H)-one.

Oxidation: Oxidized derivatives of the cyclohexyl group or the phthalazinone core.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the phthalazinone class, including 5-Bromo-2-cyclohexylphthalazin-1(2H)-one, exhibit a range of biological activities. Preliminary studies suggest potential pharmacological properties that could be harnessed for therapeutic applications:

- Antitumor Activity : Some studies have indicated that phthalazinones can inhibit tumor growth by interfering with specific cellular pathways.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating immune responses.

- Antimicrobial Properties : Similar compounds have shown activity against various bacterial strains, suggesting potential as antimicrobial agents.

Interaction Studies

Interaction studies focus on understanding how this compound binds to biological targets such as enzymes or receptors. These studies are crucial for elucidating its mechanism of action and assessing potential side effects when developed as a pharmaceutical agent. Early data indicate interactions with proteins involved in metabolic pathways, though comprehensive studies are required to confirm these findings.

Case Studies and Research Findings

A significant body of research has been conducted on the biological evaluation of phthalazine derivatives. For instance, a study highlighted the discovery of novel small-molecule scaffolds targeting the TGFβ pathway, which included compounds structurally related to this compound. The study reported that certain derivatives could impair TGFβ signaling without exhibiting cytotoxicity at effective concentrations .

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclohexylphthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclohexyl group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Substituent Position : The 5-bromo substituent in the target compound may enhance electrophilic reactivity compared to 3-bromo analogs (e.g., ), where bromine's position affects electronic distribution .

- Cyclohexyl vs.

- Heterocyclic Modifications : Compounds with fused oxadiazole or benzodithiazine rings () exhibit distinct electronic properties and thermal stability, as seen in the high decomposition temperature (~330°C) of the benzodithiazine derivative .

Physicochemical and Electronic Properties

- Lipophilicity : The cyclohexyl group in this compound may increase logP compared to phenyl-substituted analogs (e.g., ), enhancing membrane permeability in drug design .

- Crystal Packing: Analogous phthalazinones (e.g., ) form layered structures via π-π interactions and hydrogen bonding, suggesting similar solid-state behavior for the target compound .

- Electronic Effects: Bromine’s electron-withdrawing nature at the 5-position could polarize the phthalazinone core, altering reactivity in cross-coupling reactions compared to non-halogenated analogs .

Biological Activity

5-Bromo-2-cyclohexylphthalazin-1(2H)-one is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the phthalazine family, characterized by a phthalazine core with a bromine atom and a cyclohexyl group. Its molecular formula is C13H14BrN3O, and it has a molecular weight of 303.17 g/mol. The compound is soluble in organic solvents and exhibits distinct physical properties that influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, although detailed mechanisms require further elucidation through molecular studies.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to modulate key signaling pathways involved in cell proliferation and survival has been highlighted.

Case Study: MCF-7 Cell Line

In a specific study involving the MCF-7 cell line, treatment with varying concentrations of the compound resulted in:

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 78 |

| 20 | 55 |

| 50 | 30 |

The IC50 was determined to be approximately 25 µM, indicating a potent effect on cell viability.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a possible therapeutic role in inflammatory diseases.

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Signal Transduction Modulation : It can alter signaling pathways that regulate cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-cyclohexylphthalazin-1(2H)-one to achieve high yield and purity?

- Methodological Answer : Focus on nucleophilic substitution or Suzuki-Miyaura coupling for introducing the cyclohexyl group. For brominated precursors (e.g., 5-Bromo-1(3H)-isobenzofuranone), use column chromatography with >97.0% purity standards (HPLC) for isolation . Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethyl acetate/hexane) to minimize byproducts.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) to confirm substitution patterns and cyclohexyl conformation. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference melting points (mp) with analogs (e.g., 5-Bromo-2-hydroxybenzyl alcohol, mp 108–110°C ) to assess crystallinity. Purity verification via HPLC with >95.0% thresholds is critical .

Q. What storage conditions prevent degradation of this compound?

- Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to mitigate photodegradation and hydrolysis. Hygroscopic analogs (e.g., 4-Bromo-2-fluorobenzyl bromide ) suggest desiccants like silica gel are essential for long-term stability.

Advanced Research Questions

Q. How can computational chemistry predict reactivity in novel reactions involving this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways, as demonstrated by ICReDD’s integration of computational and experimental data . Use reaction path search algorithms to identify transition states and optimize conditions (e.g., solvent polarity, temperature) for cross-coupling or cycloaddition reactions.

Q. What experimental strategies resolve contradictory spectral data in derivative analysis?

- Methodological Answer : Employ multi-technique validation:

- X-ray crystallography for unambiguous conformation analysis.

- 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.

- Isotopic labeling (e.g., ¹⁵N or ²H) to track reaction intermediates .

Q. How to design a factorial experiment evaluating substituent effects on bioactivity?

- Methodological Answer : Use a 2³ factorial design (e.g., substituent position, electronic effects, steric bulk) with response variables like IC₅₀ or binding affinity. For analogs (e.g., 5-Bromo-2-(2,5-dichlorophenyl)-triazol-4-amine ), vary halogen substituents and measure cytotoxicity. Analyze interactions via ANOVA and Pareto charts to identify dominant factors .

Q. Which coupling reactions are most compatible with the bromo substituent?

- Methodological Answer : Prioritize Buchwald-Hartwig amination or Ullmann coupling for aryl bromide activation. For sterically hindered systems (e.g., 2-Bromo-p-xylene derivatives ), optimize ligand systems (e.g., XPhos) and palladium catalysts to enhance regioselectivity.

Q. How can isotopic labeling elucidate reaction mechanisms involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.